

Propoxur-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Propoxur-d3*

Cat. No.: *B10860611*

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This technical guide provides an in-depth overview of **Propoxur-d3**, an isotopically labeled form of the carbamate insecticide Propoxur. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering key data, experimental insights, and workflow visualizations.

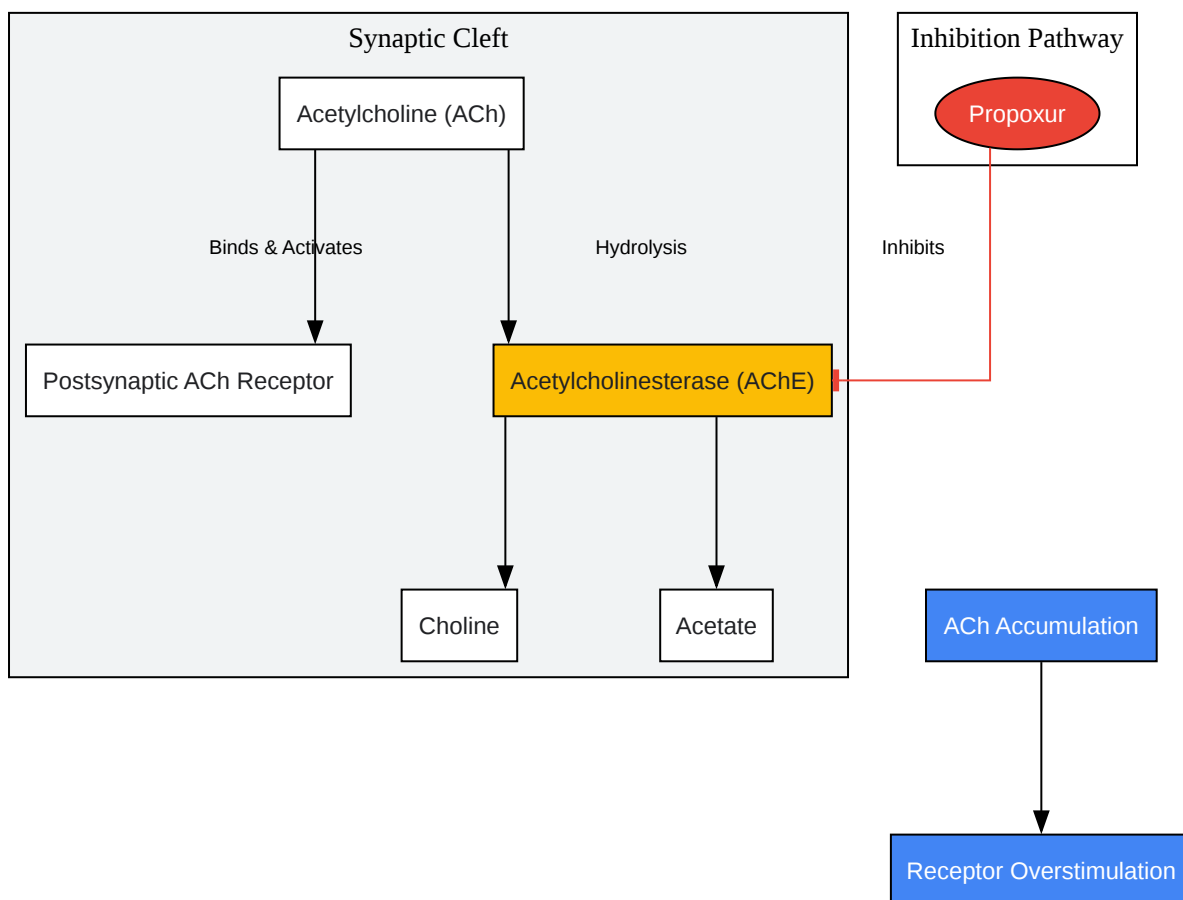
Core Compound Properties

Propoxur-d3, also known as Propoxur (N-methyl-d3), serves as a crucial internal standard for the precise quantification of Propoxur in various matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. Its deuterated form ensures it is chemically identical to Propoxur but distinguishable by its mass, a critical feature for an internal standard.

Property	Value	Citations
CAS Number	1219798-56-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₃	[1] [3]
Molecular Weight	212.26 g/mol	[2] [4]
Synonyms	Propoxur-d3 (N-methyl-d3)	[3] [4] [5]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[1] [2] [3]
Formal Name	2-(1-methylethoxy)-phenol 1-(N-methyl-d ₃ -carbamate)	[1] [2]

Mechanism of Action: Cholinesterase Inhibition

The unlabeled parent compound, Propoxur, functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[\[1\]](#). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Propoxur leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.



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Propoxur's inhibitory effect on acetylcholinesterase.

Experimental Protocol: Quantification of Propoxur using Propoxur-d3

Propoxur-d3 is the preferred internal standard for the analytical quantification of Propoxur. Below is a generalized workflow for its use in a typical LC-MS/MS experiment.

Objective: To accurately measure the concentration of Propoxur in a given sample (e.g., environmental water, biological tissue).

Methodology:

- **Sample Preparation:** The sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) to isolate the analyte of interest (Propoxur).
- **Internal Standard Spiking:** A known, precise amount of **Propoxur-d3** solution is added to the sample extract. This is a critical step to correct for any loss of analyte during sample preparation and instrumental analysis.
- **Concentration and Reconstitution:** The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for chromatographic separation.
- **LC-MS/MS Analysis:** The reconstituted sample is injected into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
 - **Chromatography:** The LC column separates Propoxur and **Propoxur-d3** from other matrix components.
 - **Mass Spectrometry:** The mass spectrometer detects and quantifies both Propoxur and **Propoxur-d3** based on their specific mass-to-charge ratios.
- **Data Analysis:** The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (**Propoxur-d3**) against a calibration curve.

Workflow for Propoxur quantification using **Propoxur-d3**.

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